Physicochemical properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile
Physicochemical properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and computational predictions to offer valuable insights for researchers, scientists, and drug development professionals. The document outlines predicted properties, proposes a viable synthetic route, and details a fundamental experimental protocol for property determination, all grounded in established scientific principles.
Introduction and Molecular Overview
2-[(Cyclohexylmethyl)amino]nicotinonitrile belongs to the nicotinonitrile class of compounds, which are characterized by a pyridine ring substituted with a cyano group. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents[1][2][3]. The structural motif of a substituted aminopyridine is a key pharmacophore in many biologically active molecules.
The title compound incorporates a cyclohexylmethylamino substituent at the 2-position of the nicotinonitrile scaffold. This bulky, lipophilic cyclohexyl group is expected to significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity (logP), and ultimately its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the evaluation of this compound for any potential therapeutic application.
Molecular Structure:
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IUPAC Name: 2-[(Cyclohexylmethyl)amino]pyridine-3-carbonitrile
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Molecular Formula: C₁₃H₁₇N₃
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Core Scaffolds: Nicotinonitrile, Cyclohexane
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile. These values are derived from computational models and data from analogous compounds, providing a baseline for experimental investigation. For instance, the properties of similar structures like 2-(cyclohexylamino)nicotinonitrile and other N-substituted aminonicotinonitriles inform these predictions[4].
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Weight | 215.30 g/mol | Calculation | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| XLogP3-AA | ~2.5 - 3.5 | Computational (Analog-based) | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 1 | Structure-based | The secondary amine (N-H) group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 | Structure-based | The pyridine nitrogen, cyano nitrogen, and secondary amine nitrogen can act as acceptors. |
| Rotatable Bonds | 3 | Structure-based | Indicates molecular flexibility, which can influence receptor binding. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Computational (Analog-based) | Predicts drug transport properties, including blood-brain barrier penetration. |
| pKa (basic) | ~4.0 - 5.0 | Analog-based (Pyridine N) | The pyridine nitrogen is the most basic site, influencing ionization state at physiological pH. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Prediction based on high LogP | Affects formulation, bioavailability, and assay development. |
Synthesis Pathway
A plausible and efficient synthetic route for 2-[(Cyclohexylmethyl)amino]nicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This common method in pyridine chemistry involves the displacement of a leaving group, typically a halogen, from the pyridine ring by a nucleophile[5][6].
The proposed synthesis would start from 2-chloronicotinonitrile and cyclohexylmethanamine. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed SNAr synthesis of the target molecule.
Experimental Protocol: Determination of Aqueous Solubility
The aqueous solubility of a compound is a fundamental property that dictates its suitability for various biological assays and formulation strategies. The shake-flask method (OECD Guideline 105) is a standard and reliable technique for this determination.
Principle: The method involves saturating water with the test substance and measuring the concentration of the substance in the resulting aqueous solution. This provides the solubility value at a given temperature.
Step-by-Step Methodology:
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Preparation of Supersaturated Solution:
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Add an excess amount of 2-[(Cyclohexylmethyl)amino]nicotinonitrile to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass flask. The excess solid is crucial to ensure saturation is reached.
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Equilibration:
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Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. A mechanical shaker or stirrer is used for this purpose.
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Phase Separation:
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After equilibration, cease agitation and allow the undissolved material to settle. To ensure complete separation of the solid from the saturated solution, centrifugation at a high speed is recommended.
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Sampling and Analysis:
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Carefully extract an aliquot of the clear supernatant (the saturated aqueous solution).
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Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated analytical method.
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Quantify the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation:
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Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the aqueous solubility, typically expressed in mg/L or µg/mL.
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Predicted Spectroscopic Characteristics
While experimental spectra are not available, the expected key signals can be predicted based on the molecular structure and data from analogous nicotinonitrile compounds[7][8].
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¹H NMR:
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Aromatic protons on the pyridine ring are expected to appear in the δ 7.0-8.5 ppm region.
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The N-H proton of the secondary amine would likely appear as a broad signal.
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The aliphatic protons of the cyclohexyl and methylene groups would be observed in the upfield region, typically between δ 1.0-3.5 ppm.
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¹³C NMR:
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The carbon of the cyano group (-C≡N) is expected around δ 115-120 ppm.
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Aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm range.
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Aliphatic carbons of the cyclohexyl and methylene groups would be in the δ 20-60 ppm region.
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IR Spectroscopy:
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A sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group[8].
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N-H stretching of the secondary amine would likely be observed in the 3300-3500 cm⁻¹ region.
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C-H stretching vibrations from the cyclohexyl and methylene groups are expected just below 3000 cm⁻¹.
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Conclusion and Future Directions
This guide provides a foundational understanding of the physicochemical properties of 2-[(Cyclohexylmethyl)amino]nicotinonitrile based on computational predictions and data from structurally related molecules. The presented data and protocols offer a solid starting point for researchers interested in synthesizing and evaluating this compound for potential applications in drug discovery. The next logical steps would involve the experimental validation of these predicted properties, beginning with the proposed synthesis and subsequent characterization using standard analytical techniques.
References
-
PubChem. (n.d.). 2-(Cyclohexylmethylamino)ethanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Abdel-Aziz, A. A. M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-cyclohexylisonicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
-
Al-Zahrani, A. A., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Retrieved from [Link]
-
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Aminoisonicotinonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-nicotinonitrile. Retrieved from [Link]
-
Al-Zahrani, A. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC. Retrieved from [Link]
Sources
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 77276-34-7|2-(Cyclohexylamino)nicotinonitrile|BLD Pharm [bldpharm.com]
- 5. 2-[(Cyclohexylmethyl)amino]nicotinic acid | 939819-01-9 | Benchchem [benchchem.com]
- 6. 2-[(2-Methoxyethyl)amino]nicotinonitrile | 945347-61-5 | Benchchem [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
